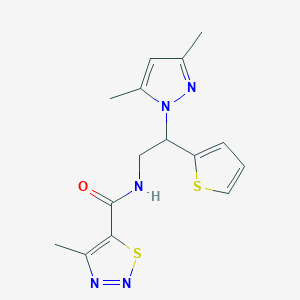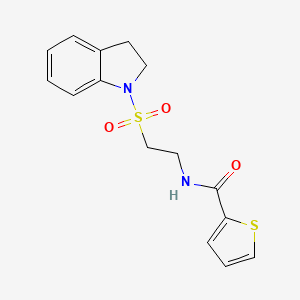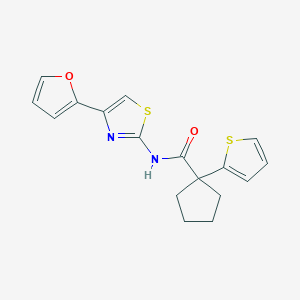![molecular formula C19H13F9N2O4 B2497695 2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide CAS No. 477872-45-0](/img/structure/B2497695.png)
2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-bis(2,2,2-trifluoroethoxy)-N’-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide” is a complex organic molecule. It contains several functional groups including two trifluoroethoxy groups attached to a benzene ring, a benzoyl group, and a carbohydrazide group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative. The trifluoroethoxy groups could potentially be introduced using a suitable trifluoroethanol derivative and a catalyst. The benzoyl group could be introduced using a benzoyl chloride derivative, and the carbohydrazide group could be introduced using a suitable carbohydrazide .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzene rings suggests aromaticity, and the trifluoroethoxy groups may introduce elements of polarity. The benzoyl and carbohydrazide groups are also likely to contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The trifluoroethoxy groups might be susceptible to nucleophilic attack, and the carbonyl groups in the benzoyl and carbohydrazide groups might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the trifluoroethoxy groups suggests that it might be quite polar, which could affect its solubility in various solvents. The aromatic benzene rings might contribute to its stability .科学的研究の応用
Anti-Cancer Agent
The compound has been studied for its potential as an anti-cancer agent . The research conducted by Sathyanarayana and colleagues discusses the synthesis, characterization, in-silico studies, and biological evaluation of some new 2,5-bis (2,2,2-trifluoroethoxy) phenyl-based 1,3,4-Oxadiazoles as potential candidates for anti-cancer .
Anti-Diabetic Agent
In addition to its potential anti-cancer properties, the compound has also been evaluated for its anti-diabetic properties . The same study by Sathyanarayana and colleagues also evaluated these compounds as potential anti-diabetic agents .
Synthesis and Characterization
The compound has been synthesized and characterized in the lab . The manuscript by Sathyanarayana DS and colleagues explains the synthesis and characterization in-silico of Oxadiazoles as potential candidates for Anti-cancer and Anti-diabetic .
In Silico Studies
In silico studies have been conducted on this compound to understand its properties and potential applications . These studies provide valuable insights into the compound’s structure and function .
Biological Assessment
Biological assessments have been conducted to evaluate the compound’s potential as a therapeutic agent . These assessments include cytotoxic effects and in vivo drosophila studies .
Medicinal Chemistry
The compound belongs to the section of Medicinal Chemistry . It has been studied for its potential therapeutic applications, including its potential as an anti-cancer and anti-diabetic agent .
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .
Safety and Hazards
特性
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F9N2O4/c20-17(21,22)8-33-12-4-5-14(34-9-18(23,24)25)13(7-12)16(32)30-29-15(31)10-2-1-3-11(6-10)19(26,27)28/h1-7H,8-9H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKLSHMHPPETEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F9N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)
![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)
![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)